molecular formula C16H8N2 B155255 9-(Dicyanomethylene)fluorene CAS No. 1989-32-8

9-(Dicyanomethylene)fluorene

Cat. No. B155255
CAS RN: 1989-32-8
M. Wt: 228.25 g/mol
InChI Key: DBJKIYVWFSACIT-UHFFFAOYSA-N
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Description

9-(Dicyanomethylene)fluorene is a derivative of fluorene that has been modified by the addition of a dicyanomethylene group at the 9th position of the fluorene core. This modification imparts unique electronic properties to the molecule, making it of interest in various fields, including materials science and polymer chemistry .

Synthesis Analysis

The synthesis of 9-(Dicyanomethylene)fluorene derivatives can be achieved through several methods. One approach involves the nitration of 9-fluorenone followed by a condensation reaction with malononitrile and subsequent catalytic hydrogenation to yield the desired diamine, which is a precursor for further polymerization . Another method for synthesizing disubstituted fluorenes, which could potentially be adapted for 9-(Dicyanomethylene)fluorene, involves a palladium-catalyzed C(sp2)-H activation/carbenoid insertion sequence starting from 2-iodobiphenyls and α-diazoesters .

Molecular Structure Analysis

The molecular structure of 9-(Dicyanomethylene)fluorene derivatives has been studied using X-ray diffraction, revealing interesting features of their molecular geometry and conformation. The fluorene ring system is typically planar, and the dicyano group exhibits a slight twist from the plane of the fluorene core . This planarity is crucial for the electronic properties of the molecule and its interactions in the solid state.

Chemical Reactions Analysis

9-(Dicyanomethylene)fluorene derivatives can participate in various chemical reactions, particularly those relevant to polymer chemistry. They can be used as building blocks for the synthesis of polyimides and polyamides, which are known for their heat resistance and stability. These polymers can be crosslinked to form resins that are stable at high temperatures and yield significant char upon pyrolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers containing 9-(Dicyanomethylene)fluorene units have been extensively studied. These polymers exhibit high thermal stability, with weight loss temperatures exceeding 400°C, and do not display a melting point. They are also characterized by high glass transition temperatures, good solubility in organic solvents, and excellent water resistance. The optical properties are notable as well, with high transmittance in the visible region and high refractive indices, which are advantageous for materials applications . The molecular structure of 9-(Dicyanomethylene)fluorene contributes to these properties by providing rigidity and planarity to the polymer backbone.

Scientific Research Applications

Functionalization and Derivatives

  • 9-(Dicyanomethylene)fluorene can be effectively functionalized with substituted acetylenes under certain conditions, leading to novel derivatives with potential applications in various fields (Wong, Lu, Choi, & Lin, 2003).

Heat-resistant Polymers

  • Derivatives of 9-(Dicyanomethylene)fluorene have been used in the synthesis of heat-resistant polyimides and polyamides, suggesting applications in materials that require thermal stability (Diakoumakos & Mikroyannidis, 1994).

Fluorene Oxidation Studies

  • Studies on the oxidation of fluorene, including 9-(Dicyanomethylene)fluorene, provide insights into its potential environmental and biological interactions (Bogan, Lamar, & Hammel, 1996).

Photovoltaic Properties

  • The use of 9-(Dicyanomethylene)fluorene in dye-sensitized solar cells affects their photovoltaic properties, highlighting its role in renewable energy technologies (Wang et al., 2014).

Fluorene Structures in Functional Materials

  • Research on fluorene structures, including 9-(Dicyanomethylene)fluorene, indicates their wide application in polymers, photosensitive materials, and OLEDs, suggesting its importance in advanced material science (Ji-ping, 2011).

Coupling Reactions

  • 9-(Dicyanomethylene)fluorene participates in novel photo-induced coupling reactions, which could be crucial for developing new synthetic pathways in chemistry (Jiang et al., 2002).

X-ray Diffraction Studies

  • X-ray diffraction studies of 9-(Dicyanomethylene)fluorene and its derivatives provide valuable information on their molecular structure, which is essential for understanding their properties and potential applications (Chetkina & Belsky, 2013).

Safety And Hazards

9-(Dicyanomethylene)fluorene causes serious eye irritation . It is toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure . It is also advised to keep the product in a dry, cool, and well-ventilated place and to keep the container tightly closed .

properties

IUPAC Name

2-fluoren-9-ylidenepropanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N2/c17-9-11(10-18)16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJKIYVWFSACIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289529
Record name 9-Fluorenylidenemalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(Dicyanomethylene)fluorene

CAS RN

1989-32-8
Record name 1989-32-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61802
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Fluorenylidenemalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
WY Wong, GL Lu, KH Choi, Z Lin - European journal of organic …, 2003 - Wiley Online Library
Abstract Treatment of (2,7‐dibromo‐9H‐fluoren‐9‐ylidene)malononitrile (1) with excesses of substituted acetylenes RC≡CH [R = Ph, MeC 6 H 4 , (η 5 ‐C 5 H 5 )Fe(η 5 ‐C 5 H 4 )] …
A Stefanache, I Stoica, AM Resmerita, A Farcas - Rev. Roum. Chim, 2013 - revroum.lew.ro
Some photophysical and surface-morphological properties of fluorene polyrothroxane (PFc) prepared via Suzuki coupling from 9, 9-dioctylfluorene-2, 7-bis (trimethyleneborate)(1) with 4…
Number of citations: 3 revroum.lew.ro
A Salmerón-Valverde, S Bernès - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
The title compound, C16H8N2·C6H4S4, crystallizes with the fluorene derivative placed in a general position and two half tetrathiafulvalene (TTF) molecules, each completed to a whole …
Number of citations: 2 scripts.iucr.org
JH Sim, K Ogino, H Sato, Y Pei - Journal of Imaging Science …, 1996 - library.imaging.org
Charge (hole or electron) transport materials are used in many fields, including electrophotography. A layered organic photoreceptor having a high sensitivity and quick photoresponse …
Number of citations: 11 library.imaging.org
CD Diakoumakos… - Journal of applied polymer …, 1994 - Wiley Online Library
… It was condensed with malononitrile in the presence of glacial acetic acid and a catalytic amount of piperidine to afford 2,7‐dinitro‐9‐dicyanomethylene‐fluorene (2). It was catalytically …
Number of citations: 4 onlinelibrary.wiley.com
AS Batsanov, IF Perepichka, MR Bryce… - … Section C: Crystal …, 2001 - scripts.iucr.org
Crystallization of 2,4,5,7-tetranitro-9-(dicyanomethylene)fluorene [DTeF; systematic name: 2-(2,4,5,7-tetranitrofluorene-9-ylidene)propanedinitrile] and 2,4,5,7-tetranitrofluoren-9-one (…
Number of citations: 10 scripts.iucr.org
A Farcas, AM Resmerita, A Rotaru… - Advanced Topics in …, 2016 - spiedigitallibrary.org
Optical, electrochemical and surface-morphological properties of three terpolymer polyrotaxanes (1a, 1b and 1c) composed of 2,7-dibromo-9,9-dicyanomethylenefluorene encapsulated …
Number of citations: 3 www.spiedigitallibrary.org
MH Haque, H Sohn - Journal of the Korean Physical Society, 2022 - Springer
Herein, we report the optical properties of a novel conjugated silole polymer, containing 9-dicyanomethylenefluorene. The conjugated silole polymer exhibits aggregation-induced …
Number of citations: 3 link.springer.com
L Wang, P Shen, Z Cao, X Liu, Y Huang, C Liu… - Journal of Power …, 2014 - Elsevier
Three D–A′–π–A structural triphenylamine dyes (Dye 1, Dye 2, and Dye 3) with cyanoacetic acid or malononitrile as an electron acceptor (A) and fluorenone or 9-(dicyanomethylene)…
Number of citations: 43 www.sciencedirect.com
B Zelent, P Messier, S Gauthier, D Gravel… - … of Photochemistry and …, 1990 - Elsevier
… transfer photoprocesses of several bichromophoric molecules containing the carbazolyl chromophore as electron donor and the polynitrofluorene or 9-dicyanomethylene fluorene …
Number of citations: 18 www.sciencedirect.com

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